molecular formula C8H9N3O B1319444 6-Ethoxyimidazo[1,2-b]pyridazine CAS No. 57470-53-8

6-Ethoxyimidazo[1,2-b]pyridazine

Cat. No. B1319444
CAS RN: 57470-53-8
M. Wt: 163.18 g/mol
InChI Key: MXFQECQTZILHAC-UHFFFAOYSA-N
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Description

“6-Ethoxyimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . This compound is part of the imidazo[1,2-b]pyridazine derivatives, which have been identified as potent and selective inhibitors .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “6-Ethoxyimidazo[1,2-b]pyridazine”, has been a subject of research. A variety of methods have been developed, including cyclization and cross-coupling reactions . For instance, one study reported the first synthesis of novel fused pyridazines starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .


Molecular Structure Analysis

The molecular structure of “6-Ethoxyimidazo[1,2-b]pyridazine” consists of a pyridazine ring with an ethoxy group at the 6-position . The InChI code for this compound is 1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “6-Ethoxyimidazo[1,2-b]pyridazine” and similar compounds have been studied. These include various cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki–Miyaura, Kumada, and Stille .


Physical And Chemical Properties Analysis

“6-Ethoxyimidazo[1,2-b]pyridazine” is a solid compound with a molecular weight of 163.18 . Its InChI code is 1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog have been synthesized, highlighting the versatile chemical properties of this compound class. These syntheses also explored carboxylic acids, esters, and quaternary salts derived from this ring system, along with its ability to undergo the Mannich reaction (Lombardino, 1968).

Pharmacological Research

  • Imidazo[1,2-b]pyridazines, including 6-methoxyimidazo[1,2-b]pyridazine derivatives, have been prepared and evaluated for macrofilaricidal activity, although these compounds did not show significant activity against human cytomegalovirus (HCMV) or filarial infections (Mourad, Wise, & Townsend, 1993).

Benzodiazepine Receptor Research

  • A series of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines has been synthesized and evaluated for in vitro affinity for the benzodiazepine receptor (BZR). Certain derivatives were found to be potent BZR ligands (Harrison et al., 1996).

Antiviral Research

  • Imidazo[1,2-b]pyridazines have been identified as a novel structural class with potent activity against human picornaviruses. Specific derivatives demonstrated broad-spectrum antirhinoviral and antienteroviral activities (Hamdouchi et al., 2003).

Anti-Asthmatic Activity

  • (Imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, derived from imidazo[1,2-b]pyridazine, have shown potent activity against platelet activating factor (PAF)-induced bronchoconstriction, suggesting potential anti-asthmatic applications (Kuwahara et al., 1996).

Central Nervous System Activities

  • Certain imidazo[1,2-b]pyridazine derivatives have been explored for their potential activities in the central nervous system, particularly in relation to benzodiazepine receptors (Barlin, Davies, & Ireland, 1996).

Antinociceptive Effects

  • The compound DM2, a 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid, has demonstrated antinociceptive effects in vivo and altered rostral ventromedial medulla cell activity consistent with antinociception (Palazzo et al., 2010).

Flaviviridae Inhibitors

  • Biphenyl derivatives of imidazo[1,2-b]pyridazine have been designed to inhibit the replication of Flaviviridae viruses, including bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).

properties

IUPAC Name

6-ethoxyimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFQECQTZILHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602181
Record name 6-Ethoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxyimidazo[1,2-b]pyridazine

CAS RN

57470-53-8
Record name 6-Ethoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium metal (0.55 g) is dissolved in 30 ml of ethanol and, to the solution, is added 3 g of 6-chloroimidazo[1,2-b]pyridazine and the mixture is heated under reflux for 3 hours. The solvent is then evaporated off under reduced pressure and the residue is dissolved in water and the mixture is extracted with methylene chloride. The extracts are combined, washed with saturated solution of sodium chloride and dried over MgSO4. The solvent is then evaporated to give 3.3 g of the title compound as colorless crystals.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

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